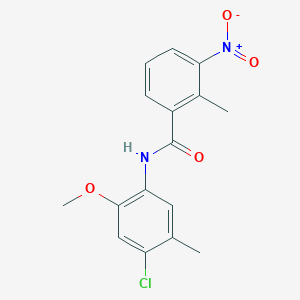
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide, also known as GW 501516, is a synthetic compound that belongs to the class of PPARδ (peroxisome proliferator-activated receptor delta) agonists. It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the bodybuilding community due to its ability to enhance endurance and fat burning. In recent years, there has been a growing interest in the scientific research application of GW 501516, particularly in the fields of exercise physiology and metabolism.
Mechanism of Action
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide 501516 works by binding to the PPARδ receptor, which is found in various tissues including skeletal muscle and adipose tissue. Activation of this receptor leads to an increase in the expression of genes involved in fatty acid oxidation and energy metabolism. This, in turn, leads to an increase in endurance and fat burning, as well as improved glucose metabolism.
Biochemical and Physiological Effects:
In addition to its effects on metabolism and exercise performance, N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide 501516 has been shown to have other physiological effects. It has been shown to reduce inflammation and oxidative stress, which may have potential therapeutic applications for conditions such as atherosclerosis and cancer. It has also been shown to improve cardiac function and reduce the risk of heart failure.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide 501516 for lab experiments is its ability to enhance endurance and fat burning in animal models. This makes it a useful tool for studying the effects of exercise and metabolism on various physiological processes. However, there are also some limitations to its use, particularly in terms of potential side effects and ethical concerns. It is important to use appropriate doses and follow ethical guidelines when conducting research with this compound.
Future Directions
There are several potential future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide 501516. One area of interest is its potential therapeutic applications for metabolic disorders such as diabetes and obesity. Another area of interest is its effects on cardiovascular health, particularly its ability to reduce inflammation and oxidative stress. Additionally, there is interest in exploring the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide 501516 as a performance-enhancing drug in sports, although this raises ethical concerns and regulatory challenges. Overall, N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide 501516 is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide 501516 involves several steps, including the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 2-methyl-3-nitrobenzoyl chloride in the presence of a base catalyst. The resulting intermediate is then reduced using a reducing agent to yield the final product. The overall process is complex and requires careful control of reaction conditions to achieve high yields and purity.
Scientific Research Applications
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide 501516 has been extensively studied for its effects on metabolism and exercise performance. Several studies have shown that it can increase endurance and fat burning by activating PPARδ, a transcription factor that regulates lipid metabolism and energy expenditure. It has also been shown to improve glucose tolerance and insulin sensitivity, which may have potential therapeutic applications for metabolic disorders such as diabetes.
properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-9-7-13(15(23-3)8-12(9)17)18-16(20)11-5-4-6-14(10(11)2)19(21)22/h4-8H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMCRLBAWMDQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803984.png)

![N-ethyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5803997.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B5804003.png)
![N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5804006.png)
![N-cyclopentyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5804016.png)
![2-[(3-chlorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5804019.png)
![6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one oxime](/img/structure/B5804022.png)
![2-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5804026.png)

![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5804037.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5804044.png)
![2-(4-nitrophenyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5804047.png)
![N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5804049.png)